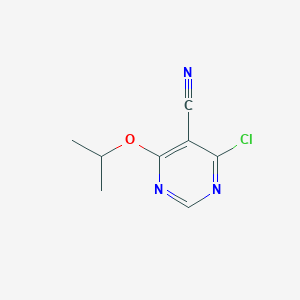

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC15987534

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClN3O |

|---|---|

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3 |

| Standard InChI Key | IJYGYZYPYWCZNA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C(=NC=N1)Cl)C#N |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Atomic Connectivity

The systematic IUPAC name, 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile, delineates its substitution pattern on the pyrimidine ring. The core heterocycle features nitrogen atoms at positions 1 and 3, with substituents distributed across positions 4, 5, and 6. The propan-2-yloxy group (–OCH(CH)) introduces steric bulk, while the electron-withdrawing cyano (–C≡N) and chloro (–Cl) groups influence electronic distribution and reactivity .

Molecular Descriptors and Representation

The SMILES notation CC(C)OC1=C(C(=NC=N1)Cl)C#N encodes the connectivity, emphasizing the isopropyl ether linkage and nitrile group. The InChIKey IJYGYZYPYWCZNA-UHFFFAOYSA-N provides a unique identifier for database retrieval. XLogP3 values (predicted ~2.5) suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 197.62 g/mol | |

| CAS Registry Number | 2207399-82-2 | |

| SMILES | CC(C)OC1=C(C(=NC=N1)Cl)C#N | |

| InChIKey | IJYGYZYPYWCZNA-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Halogenation and Nucleophilic Substitution

Synthesis typically begins with 4,6-dichloropyrimidine-5-carbonitrile, where selective displacement of the C6 chlorine atom with isopropanol under basic conditions (e.g., KCO/DMF, 60–80°C) installs the propan-2-yloxy group. The C4 chlorine remains intact due to decreased electrophilicity at that position post-substitution.

Purification and Yield Optimization

Reaction mixtures are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Yields range from 45–65%, contingent on stoichiometric control and exclusion of moisture.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorine Displacement | Isopropanol, KCO, DMF, 70°C | Introduce propan-2-yloxy group |

| Workup | Aqueous extraction, drying (NaSO) | Remove inorganic salts |

| Purification | Column chromatography (EtOAc:Hexane) | Isolate product |

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

Experimental data on melting/boiling points remain unreported, though analogues suggest decomposition above 200°C . The nitrile group confers polarity, enabling solubility in dipolar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<1 mg/mL).

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR):

-

H NMR (400 MHz, CDCl): δ 1.40 (d, J=6.0 Hz, 6H, CH(CH)), 4.70 (septet, J=6.0 Hz, 1H, OCH), 8.90 (s, 1H, C2-H).

-

C NMR (100 MHz, CDCl): δ 22.1 (CH), 70.8 (OCH), 115.2 (C≡N), 155.4 (C5), 162.1 (C4-Cl), 170.3 (C6-O).

Infrared Spectroscopy (IR):

Strong absorption at ~2240 cm (C≡N stretch) and 1250 cm (C–O–C ether) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume